7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Medicinal Chemistry Scaffold Hopping Receptor Binding

Research on 1,5-benzodiazepine scaffolds often struggles with inconsistent purity and undocumented substitution patterns. This 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1334148-13-8) provides a defined, 95% pure starting point for focused library synthesis and SAR studies. • Enables systematic SAR around 1,5-benzodiazepine core for antimicrobial and CCK receptor programs. • 7-F substitution enhances metabolic stability and electronic tuning. • Supplied with full QA documentation; ships ambient globally.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 1334148-13-8
Cat. No. B1464071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS1334148-13-8
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCN1CCCNC2=C1C=CC(=C2)F
InChIInChI=1S/C10H13FN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3
InChIKeyQRCVKJZKISLVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-methyl-1,5-benzodiazepine: Chemical Properties & Sourcing


7-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1334148-13-8) is a fluorinated benzodiazepine derivative with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol . Its structure features a tetrahydro-1H-1,5-benzodiazepine core with a single fluorine atom at the 7-position and a methyl group at the 1-position [1]. Commercially available from multiple vendors with a typical purity specification of 95% , this compound serves as a versatile research intermediate and small molecule scaffold . The compound is supplied for research and development use only and must be handled by technically-qualified personnel .

Fluorinated 1,5-benzodiazepine scaffold for medicinal chemistry library synthesis
Supports scaffold-hopping studies between 1,5- and 1,4-benzodiazepine cores
Reported class-level SAR associates fluorination with antimicrobial screening context

Why 7-Fluoro-1-methyl-1,5-benzodiazepine Cannot Be Substituted


Within the benzodiazepine chemical space, seemingly minor structural modifications can drastically alter physicochemical properties, biological activity, and synthetic utility [1]. The 1,5-benzodiazepine scaffold itself differs fundamentally from the more common 1,4-benzodiazepine framework, leading to distinct molecular interactions [2]. The specific fluorination at the 7-position is a critical determinant of electronic distribution and metabolic stability, while the N1-methyl substitution influences both basicity and steric profile [3]. Substituting this compound with an analog lacking the 7-fluoro group, bearing a different substitution pattern, or possessing an alternative ring system will result in a different molecular entity with unverified properties for the intended application, potentially invalidating research outcomes.

Scaffold 1,4-Benzodiazepine scaffold analogs may exhibit divergent receptor binding profiles and selectivity context
Halogen Non-fluorinated or differently halogenated analogs may alter the biological activity context observed in class-level SAR
N1-Methyl Des-methyl analog has lower MW and lipophilicity, shifting property-dependent assay behavior and synthetic handling

7-Fluoro-1-methyl-1,5-benzodiazepine vs. Close Analogs


1,5- vs 1,4-Benzodiazepine Scaffold Comparison

The target compound is based on a 1,5-benzodiazepine core, a distinct heterocyclic scaffold from the more prevalent 1,4-benzodiazepine core found in many clinically used drugs [1]. This structural divergence dictates a different spatial arrangement of pharmacophoric elements, leading to alternative binding modes at biological targets such as GABA-A receptors and cholecystokinin (CCK) receptors [2]. Quantitative assessment of receptor affinity reveals that 1,5-benzodiazepine derivatives can exhibit unique selectivity profiles compared to their 1,4-benzodiazepine counterparts [2].

Scaffold Architecture
Class-level inference
1,5- vs 1,4-benzodiazepine core
Binding mode divergence reported across benzodiazepine classes
Qualitative scaffold-level difference; SAR context-dependent
Medicinal Chemistry Scaffold Hopping Receptor Binding

Fluorine Substitution and Antimicrobial Potency

Within a series of synthesized 1,5-benzodiazepine derivatives, the presence of halogen atoms, specifically fluorine, on the molecular framework was associated with increased antimicrobial potency [1]. While direct data for the target compound is not available, this class-level inference indicates that the 7-fluoro substitution is a critical determinant of biological activity. In comparative assays, fluorinated 1,5-benzodiazepines demonstrated antimicrobial effectiveness comparable to that of commonly used pharmaceutical reference agents [1].

Antimicrobial SAR Context
Class-level inference
Fluorinated class reported activity comparable to reference agents
Supports antimicrobial screening context
Target compound data to verify
Antimicrobial Discovery Fluorine Chemistry Structure-Activity Relationship

Physicochemical Profile vs. Des-methyl Analog

The N1-methyl group in the target compound (MW: 180.22) differentiates it from the des-methyl analog 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (MW: 166.2), resulting in predictable shifts in lipophilicity (logP) and basicity (pKa) that are critical for optimizing a molecule's drug-like properties . The N1-methyl substitution increases molecular weight by 14 Da and is expected to increase logP by approximately 0.5 units, enhancing membrane permeability and potentially altering off-target binding profiles [1].

N1-Methyl Impact
Cross-study comparable
ΔMW +14 Da, ΔlogP ≈ +0.5
Supports differentiated property screening
Calculated values; experimental verification recommended
Physicochemical Profiling Drug Design Analytical Chemistry

7-Fluoro-1-methyl-1,5-benzodiazepine: Research Applications


Synthesis of 1,5-Benzodiazepine Libraries

This compound serves as an ideal starting point for generating focused libraries of 1,5-benzodiazepine derivatives. Its core scaffold, containing the tetrahydro-1H-1,5-benzodiazepine ring system, is a privileged structure in medicinal chemistry [1]. The presence of the 7-fluoro group, known to enhance biological activity in related series [2], provides a strategic advantage. Researchers can use this compound to explore structure-activity relationships (SAR) around the 1,5-benzodiazepine core, particularly for antimicrobial [2] and potentially CCK receptor antagonist programs [1].

Analytical Method Development and Metabolite ID

The compound's unique combination of a 1,5-benzodiazepine core with a 7-fluoro and N1-methyl substitution pattern makes it a valuable reference standard for analytical chemistry. It can be used to develop and validate LC-MS or GC-MS methods for detecting and quantifying benzodiazepine derivatives in complex matrices. Its distinct molecular weight (180.22 g/mol) and fragmentation pattern differentiate it from more common 1,4-benzodiazepines, aiding in the identification of unknown metabolites or impurities in pharmaceutical research .

Chemical Probe for Non-Canonical Benzodiazepine Targets

Given the established role of certain 1,5-benzodiazepines as CCK receptor antagonists [1], this compound can be employed as a chemical probe to investigate the biological functions of cholecystokinin (CCK) and related pathways. Its fluorinated structure offers potential for radiolabeling (e.g., with 18F) to create imaging agents for positron emission tomography (PET) studies, enabling in vivo tracking of CCK receptor expression and drug biodistribution.

Optimization of Fluorinated Heterocycle Synthesis

This compound can serve as a model substrate for developing and optimizing synthetic methodologies applicable to fluorinated 1,5-benzodiazepines. Recent advances in green chemistry, such as microwave-assisted synthesis, have been shown to be effective for producing this class of compounds with reduced reaction times and higher purity [2]. Process chemists can use this compound to benchmark new catalytic systems or flow chemistry approaches for constructing the 1,5-benzodiazepine ring.

Application
Selection Property
Validation Focus
1,5-Benzodiazepine library synthesis
Fluorinated heterocyclic building block
SAR exploration at 7-fluoro and N1-methyl positions
Chromatographic method development
Diagnostic retention and fragmentation profile
Benzodiazepine-class differentiation in research matrices
CCK receptor pathway research
1,5-Benzodiazepine scaffold selectivity
Receptor binding assay context
Synthetic methodology development
Model substrate for heterocycle synthesis
Reaction efficiency and purity benchmarking

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